3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid
Overview
Description
“2,3-Dihydro-3-methyl-2-oxo-benzoxazol-6-carboxylic acid” is a chemical compound with the empirical formula C9H7NO4 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “2,3-Dihydro-3-methyl-2-oxo-benzoxazol-6-carboxylic acid” is 193.16 . The SMILES string representation of its structure is O=C1N©C2=C(C(C(O)=O)=CC=C2)O1 .Physical and Chemical Properties Analysis
“2,3-Dihydro-3-methyl-2-oxo-benzoxazol-6-carboxylic acid” is a solid substance . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis of Novel Compounds
Researchers have explored the thermolysis of related compounds to synthesize novel structures like 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles, as well as chiral thiazolo[2,3-a]isoindoles. These processes have led to the creation of unique stereoisomers and derivatives, contributing to the development of new chemical entities (Melo et al., 2004).
Development of Antimicrobial Agents
The synthesis of novel benzoxazole-based compounds, such as 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles, has been investigated for potential antimicrobial properties. These compounds were synthesized using benzoxazole derivatives as raw materials and were evaluated against various bacteria, contributing to the field of antimicrobial drug development (Vodela et al., 2013).
Molecular Structure Studies
Studies have been conducted to understand the molecular structure and hydrogen-bonded assembly of benzazepine derivatives, including those related to benzoxazole compounds. This research provides insights into the three-dimensional arrangements and interactions of these molecules, which is crucial for understanding their chemical behavior and potential applications (Guerrero et al., 2014).
Chemical Synthesis Techniques
There has been significant research into the development of new chemical synthesis techniques involving benzoxazole derivatives. For example, the synthesis of benzoxazole derivatives through microwave-assisted direct synthesis from carboxylic acids under metal and solvent-free conditions illustrates advancements in green chemistry and efficient synthesis methods (Kumar et al., 2005).
Applications in Corrosion Inhibition
Benzoxazole derivatives have been studied for their potential use in corrosion inhibition. Research on compounds like 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid has shown promising results in inhibiting mild steel corrosion in acidic environments, highlighting an industrial application of these compounds (Saady et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-10-6-3-2-5(8(11)12)4-7(6)14-9(10)13/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYGHBVAKDATHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)OC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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